N-(4-ethoxyphenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide
Description
N-(4-ethoxyphenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide is a sulfanyl-acetamide derivative featuring a pyridazine core substituted with a pyridinyl group and an ethoxyphenyl acetamide moiety.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2S/c1-2-25-16-5-3-15(4-6-16)21-18(24)13-26-19-8-7-17(22-23-19)14-9-11-20-12-10-14/h3-12H,2,13H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPITUUIFLJSCIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 3,6-Dichloropyridazine
The synthesis begins with 3,6-dichloropyridazine, a commercially available precursor. This compound serves as a versatile intermediate due to its reactivity at the 3- and 6-positions.
Key Reaction:
$$
\text{Hydrazine hydrate} + \text{Maleic anhydride} \xrightarrow{\Delta} \text{3,6-Dichloropyridazine} \quad
$$
Conditions: Cyclization under reflux in acetic acid (80°C, 12 h).
Introduction of the Sulfanyl Group
Thiolation at the 3-Position
The 3-chloro substituent is replaced with a thiol group via nucleophilic aromatic substitution (NAS).
Reagents:
- 6-(Pyridin-4-yl)-3-chloropyridazine (1.0 equiv)
- NaSH (3.0 equiv)
Conditions: Reflux in ethanol (12 h, 80°C).
Yield: 82% (recrystallized from EtOH/H$$_2$$O).
Mechanistic Insight:
$$
\text{Ar-Cl} + \text{SH}^- \rightarrow \text{Ar-SH} + \text{Cl}^-
$$
The reaction proceeds via a Meisenheimer complex intermediate, stabilized by the electron-withdrawing pyridazine ring.
Synthesis of the Acetamide Fragment
Preparation of 2-Chloro-N-(4-ethoxyphenyl)Acetamide
4-Ethoxyaniline is acylated with chloroacetyl chloride to form the acetamide precursor.
Reagents:
- 4-Ethoxyaniline (1.0 equiv)
- Chloroacetyl chloride (1.1 equiv)
- Et$$_3$$N (2.0 equiv)
Conditions: 0°C → rt, 4 h in anhydrous THF.
Yield: 89% (recrystallized from hexane/EtOAc).
Analytical Data:
- Mp: 112–114°C.
- $$ ^1\text{H NMR} $$ (400 MHz, CDCl$$3$$): δ 7.45 (d, $$ J = 8.8 $$ Hz, 2H, Ar-H), 6.82 (d, $$ J = 8.8 $$ Hz, 2H, Ar-H), 4.12 (s, 2H, CH$$2$$Cl), 3.98 (q, $$ J = 7.0 $$ Hz, 2H, OCH$$2$$), 1.42 (t, $$ J = 7.0 $$ Hz, 3H, CH$$3$$).
Final Coupling: Formation of the Sulfanyl Acetamide
Nucleophilic Substitution of Chloride
The thiol group displaces chloride from 2-chloro-N-(4-ethoxyphenyl)acetamide under basic conditions.
Reagents:
- 6-(Pyridin-4-yl)pyridazine-3-thiol (1.0 equiv)
- 2-Chloro-N-(4-ethoxyphenyl)acetamide (1.1 equiv)
- K$$2$$CO$$3$$ (2.0 equiv)
Conditions: DMF, 60°C, 6 h.
Yield: 75% (purified via silica gel chromatography, CH$$2$$Cl$$2$$/MeOH 95:5).
Mechanistic Pathway:
$$
\text{Ar-SH} + \text{Cl-CH}2\text{-Acetamide} \xrightarrow{\text{Base}} \text{Ar-S-CH}2\text{-Acetamide} + \text{HCl}
$$
Analytical Data:
- Mp: 189–191°C.
- $$ ^1\text{H NMR} $$ (400 MHz, DMSO-d$$6$$): δ 10.21 (s, 1H, NH), 9.08 (d, $$ J = 5.2 $$ Hz, 2H, Py-H), 8.72 (d, $$ J = 8.8 $$ Hz, 1H, Pyridazine-H), 8.45 (d, $$ J = 5.2 $$ Hz, 2H, Py-H), 7.92 (d, $$ J = 8.8 $$ Hz, 1H, Pyridazine-H), 7.52 (d, $$ J = 8.8 $$ Hz, 2H, Ar-H), 6.88 (d, $$ J = 8.8 $$ Hz, 2H, Ar-H), 4.22 (s, 2H, SCH$$2$$), 3.95 (q, $$ J = 7.0 $$ Hz, 2H, OCH$$2$$), 1.38 (t, $$ J = 7.0 $$ Hz, 3H, CH$$3$$).
- HRMS (ESI): m/z calc. for C$${20}$$H$${19}$$N$$4$$O$$2$$S [M+H]$$^+$$: 403.1223; found: 403.1228.
Alternative Synthetic Routes
One-Pot Sequential Coupling
A patent-pending method (WO2013185284A1) describes a one-pot approach utilizing:
- Buchwald-Hartwig Amination for pyridin-4-yl installation.
- Thioetherification with in-situ-generated 2-mercaptoacetamide.
Advantages: Reduced purification steps; higher overall yield (68%).
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
N-(4-ethoxyphenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide is a chemical compound with a molecular weight of approximately 350.4 g/mol. Its molecular formula is C19H18N4O2S. The compound features an ethoxyphenyl group, a pyridazin ring, and a sulfanyl linkage in its structure.
Potential Applications
Scientific Research
- Diverse applications this compound is a chemical compound with diverse applications in scientific research.
- Unique combination of functional groups The compound stands out due to its specific combination of functional groups that confer distinct chemical properties. The ethoxyphenyl enhances solubility and stability, while the pyridazine and sulfanyl groups contribute to its potential biological activities. This unique structural arrangement may enable it to interact with various biological targets more effectively than similar compounds.
Medicinal Chemistry and Pharmacology
- Potential reactivity and biological activity The presence of multiple functional groups suggests potential reactivity and biological activity, making it a subject of interest in medicinal chemistry and pharmacology.
- Potential areas for investigation The presence of functional groups like the pyridazine ring and sulfanilamide group suggests potential areas for investigation. Pyridazine derivatives can exhibit various mechanisms depending on their structure, including inhibition of enzymes or interaction with specific receptors. Sulfanilamide moieties can be involved in hydrogen bonding and may play a role in enzyme inhibition or protein binding.
Related Compounds
Other pyridazine derivatives and compounds with similar structural features have shown diverse biological activities:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| N-(3-fluorophenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide | Fluorophenyl group | Anticancer, anti-inflammatory | Enhanced lipophilicity |
| N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamide | Pyrazole core | Insecticidal | Unique pyrazole structure |
| 6-(pyrazolo[1,5-a]pyridin-3-yl)pyridazinones | Pyridazine derivatives | Pharmacologically active | Diverse therapeutic applications |
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular functions and pathways.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The target compound shares key structural motifs with several analogues documented in the literature:
Biological Activity
N-(4-ethoxyphenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthetic routes, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C19H18N4O2S
- Molecular Weight : 366.4368 g/mol
- CAS Number : 872701-93-4
The compound features a complex structure with both aromatic and heterocyclic components, which contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems.
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, including neutral sphingomyelinase 2 (nSMase2), which is involved in the metabolism of sphingomyelin and is linked to neurodegenerative diseases such as Alzheimer's disease (AD) .
- Receptor Modulation : It may also interact with receptors involved in key signaling pathways, potentially modulating their activity and influencing cellular responses.
Anticancer Activity
Research indicates that this compound exhibits anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines, suggesting a potential role as an anticancer agent.
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Study on nSMase2 Inhibition : A study highlighted that derivatives of this compound can significantly inhibit nSMase2 activity, leading to reduced exosome secretion in models of AD . This inhibition was associated with improved cognitive function in animal models.
- Structure–Activity Relationship (SAR) : Extensive SAR studies have been conducted to identify analogues with enhanced potency and favorable pharmacokinetic properties. These studies reveal that modifications in the structure can lead to variations in biological activity and specificity against targets .
Data Table: Summary of Biological Activities
Q & A
Q. What are the recommended synthetic routes for preparing N-(4-ethoxyphenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves coupling 4-ethoxyaniline with a pyridazinyl-sulfanyl electrophile (e.g., 6-(pyridin-4-yl)pyridazine-3-thiol) under nucleophilic substitution conditions. Key steps include:
- Stepwise functionalization : Introduce the sulfanyl group via thiol-disulfide exchange or SNAr reactions, using catalysts like triethylamine or DMF as a solvent .
- Temperature control : Optimize reaction temperatures (e.g., 60–80°C) to balance yield and purity .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to isolate the product .
Challenges : Competing side reactions (e.g., over-alkylation) require careful monitoring via TLC or HPLC .
Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?
Methodological Answer:
- NMR : Assign peaks for the ethoxyphenyl group (δ 1.35–1.40 ppm for CH3, δ 4.00–4.05 ppm for OCH2) and pyridazinyl protons (δ 8.50–9.00 ppm for aromatic protons). Compare with calculated shifts using software like ACD/Labs .
- IR : Confirm the presence of thioamide (C=S stretch at ~650 cm⁻¹) and amide (N–H bend at ~1550 cm⁻¹) groups .
- Mass Spectrometry : Use HRMS (ESI+) to verify the molecular ion [M+H]+ (calculated m/z: ~435.1) .
Validation : Cross-reference data with structurally analogous compounds (e.g., ) to resolve ambiguities in overlapping peaks .
Q. What are the critical physicochemical properties (solubility, stability) influencing experimental design?
Methodological Answer:
- Solubility : Moderate solubility in DMSO or DMF (>10 mM) but limited in aqueous buffers. Pre-solubilize in DMSO for in vitro assays .
- Stability : Thioamide bonds are prone to hydrolysis under acidic/basic conditions. Store at –20°C in anhydrous solvents .
- LogP : Predicted ~3.2 (via ChemDraw), indicating moderate lipophilicity. Validate experimentally using shake-flask methods .
Advanced Research Questions
Q. How can crystallographic data resolve discrepancies in reported molecular conformations?
Methodological Answer:
- Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å) to determine bond lengths/angles .
- Refinement : Apply SHELXL for structure refinement, focusing on the sulfanyl-acetamide torsion angle to assess flexibility .
- Validation : Compare with DFT-optimized geometries (e.g., Gaussian09) to identify deviations >0.05 Å, which may indicate crystallization artifacts .
Q. How should conflicting bioactivity data (e.g., antifungal vs. inactive results) be addressed?
Methodological Answer:
- Assay Variability : Replicate assays under standardized conditions (e.g., CLSI guidelines for MIC testing) .
- Orthogonal Assays : Use fluorescence-based enzymatic inhibition (e.g., β-1,3-glucan synthase for antifungals) alongside cell viability assays .
- Target Profiling : Perform SPR or ITC to measure binding affinity to suspected targets (e.g., fungal CYP51) .
Q. What strategies are effective for structure-activity relationship (SAR) studies on this scaffold?
Methodological Answer:
- Analog Synthesis : Replace the ethoxyphenyl group with halogens or electron-withdrawing groups to modulate potency .
- Molecular Docking : Use AutoDock Vina to predict interactions with target proteins (e.g., kinase ATP-binding pockets) .
- In Silico ADMET : Apply QSAR models (e.g., SwissADME) to prioritize analogs with favorable pharmacokinetics .
Q. How does the compound’s stability vary under physiological vs. storage conditions?
Methodological Answer:
- Forced Degradation : Expose to pH 1–13 buffers (37°C, 24 hrs) and analyze degradation products via LC-MS .
- Long-Term Stability : Conduct ICH-compliant studies (25°C/60% RH, 40°C/75% RH) with periodic HPLC purity checks .
Q. What computational methods are suitable for identifying biological targets?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
